molecular formula C14H18FNO2 B2584155 2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 1217121-49-7

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2584155
CAS No.: 1217121-49-7
M. Wt: 251.301
InChI Key: VFDKOQHZBSZQRK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a chemical compound characterized by the presence of a fluorophenyl group and a hydroxycyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with cyclopentanone under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including acylation, to yield the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)acetamide: Similar structure but lacks the hydroxycyclopentyl group.

    N-[(1-hydroxycyclopentyl)methyl]acetamide: Similar structure but lacks the fluorophenyl group.

Uniqueness

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is unique due to the presence of both the fluorophenyl and hydroxycyclopentyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-5-3-11(4-6-12)9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDKOQHZBSZQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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